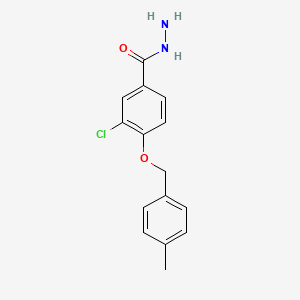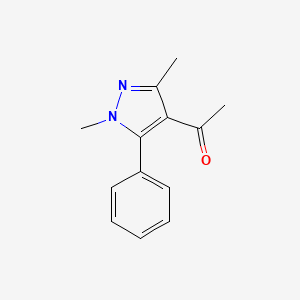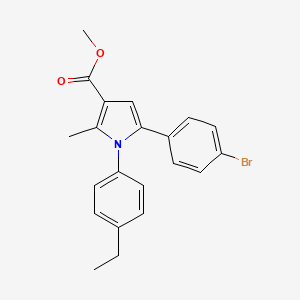![molecular formula C8H14O2 B15232566 (5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
(5R,7S)-1-oxaspiro[4.4]nonan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,7S)-1-oxaspiro[44]nonan-7-ol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7S)-1-oxaspiro[4.4]nonan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a diol or a hydroxy ketone, cyclization can be induced using strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,7S)-1-oxaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into a halide.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5R,7S)-1-oxaspiro[4.4]nonan-7-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (5R,7S)-1-oxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,7S,8S)-8-{[(Benzyloxy)carbonyl]amino}-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
- (5S,7R)-1-oxaspiro[4.4]nonan-7-amine
- (5R,7S)-1-oxaspiro[4.4]nonan-7-amine
Uniqueness
(5R,7S)-1-oxaspiro[4.4]nonan-7-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(5R,8S)-1-oxaspiro[4.4]nonan-8-ol |
InChI |
InChI=1S/C8H14O2/c9-7-2-4-8(6-7)3-1-5-10-8/h7,9H,1-6H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
DVGUWWWNKAPKLJ-JGVFFNPUSA-N |
Isomerische SMILES |
C1C[C@]2(CC[C@@H](C2)O)OC1 |
Kanonische SMILES |
C1CC2(CCC(C2)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)





![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)

![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)

